molecular formula C9H12N2O B7777520 4-ethyl-N'-hydroxybenzene-1-carboximidamide

4-ethyl-N'-hydroxybenzene-1-carboximidamide

Cat. No.: B7777520
M. Wt: 164.20 g/mol
InChI Key: RSGJHKJTRAXLPF-UHFFFAOYSA-N
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Description

4-ethyl-N’-hydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is known for its unique structure, which includes an ethyl group, a hydroxy group, and a carboximidamide group attached to a benzene ring. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N’-hydroxybenzene-1-carboximidamide typically involves the reaction of 4-ethylbenzene-1-carboximidamide with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 4-ethyl-N’-hydroxybenzene-1-carboximidamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N’-hydroxybenzene-1-carboximidamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Employed in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-ethyl-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The hydroxy group and carboximidamide group play crucial roles in binding to the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of both the ethyl group and hydroxy group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to similar compounds .

Properties

IUPAC Name

4-ethyl-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-7-3-5-8(6-4-7)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGJHKJTRAXLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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